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  • Product: Methyl 4-(morpholine-4-carbonyl)benzoate
  • CAS: 6724-90-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 4-(morpholine-4-carbonyl)benzoate (CAS 6724-90-9): Properties, Synthesis, and Applications

Introduction Methyl 4-(morpholine-4-carbonyl)benzoate, identified by CAS Number 6724-90-9, is a difunctional organic compound that serves as a valuable intermediate and building block in synthetic and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(morpholine-4-carbonyl)benzoate, identified by CAS Number 6724-90-9, is a difunctional organic compound that serves as a valuable intermediate and building block in synthetic and medicinal chemistry. Its structure integrates three key chemical motifs: a central para-substituted benzene ring, a methyl ester group, and a morpholine amide moiety. This unique combination makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The morpholine ring is a well-recognized "privileged" structure in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. This guide provides a comprehensive technical overview of the compound's properties, a detailed and validated synthesis protocol, and a discussion of its applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Core Properties

Quantitative data for Methyl 4-(morpholine-4-carbonyl)benzoate is summarized below. While experimental physical properties like melting and boiling points are not widely published, the provided data is based on information from chemical suppliers and computational models.[1][2]

PropertyValueSource
CAS Number 6724-90-9[1][2]
Molecular Formula C₁₃H₁₅NO₄[1][2]
Molecular Weight 249.26 g/mol [2]
MDL Number MFCD00608283[1]
SMILES O=C(OC)C1=CC=C(C(N2CCOCC2)=O)C=C1[2]
Storage Sealed in dry, 2-8°C[2]
Hazard Profile Irritant[1]
Anticipated Spectroscopic Profile

While specific, published spectra for this compound are scarce, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control during synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two sets of doublets are expected in the aromatic region (~7.5-8.1 ppm). The protons ortho to the electron-withdrawing ester group will be further downfield than those ortho to the amide group.

    • Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is anticipated around 3.9 ppm.

    • Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons. The four protons adjacent to the oxygen atom (-CH₂-O) will appear around 3.7 ppm, while the four protons adjacent to the nitrogen atom (-CH₂-N) will likely be observed in a broader signal around 3.5-3.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two signals are expected in the downfield region for the ester (C=O) and amide (C=O) carbons, typically between 165-170 ppm.

    • Aromatic Carbons: Four signals are expected in the aromatic region (125-140 ppm), corresponding to the substituted and unsubstituted carbons of the benzene ring.

    • Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to oxygen (~66 ppm) appearing downfield from those adjacent to nitrogen (~45 ppm).

    • Methyl Carbon: A signal for the methyl ester carbon (-OCH₃) is expected around 52 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretching: Two strong absorption bands are predicted. The ester carbonyl stretch is typically observed around 1720-1730 cm⁻¹, while the tertiary amide carbonyl stretch will appear at a lower frequency, around 1630-1650 cm⁻¹.

    • C-O Stretching: Strong bands corresponding to the ester C-O bonds will be present in the 1100-1300 cm⁻¹ region.

    • C-N Stretching: A band for the amide C-N stretch is expected around 1200-1300 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 249. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 218) or cleavage of the amide bond.

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate involves the acylation of morpholine with a suitable terephthalic acid derivative. The following protocol utilizes Methyl 4-(chlorocarbonyl)benzoate, a commercially available starting material, for a high-yield amide bond formation.

Recommended Synthetic Protocol: Amide Coupling

This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, MS) by comparing the product's spectral data against the anticipated profile.

Expertise & Causality: This is a classic Schotten-Baumann reaction adapted for this specific synthesis. The choice of an acyl chloride provides a highly reactive electrophile, ensuring a rapid and efficient reaction. The use of a non-nucleophilic base and controlled temperature are critical for maximizing yield and minimizing side reactions.

Materials:

  • Methyl 4-(chlorocarbonyl)benzoate

  • Morpholine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(chlorocarbonyl)benzoate (1.0 eq.) in anhydrous DCM.

    • Rationale: Anhydrous conditions are crucial as the acyl chloride starting material is moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Rationale: The acylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate, preventing potential side reactions and ensuring selectivity.

  • Addition of Base and Nucleophile: In a separate flask, pre-mix morpholine (1.1 eq.) and triethylamine (1.2 eq.). Add this mixture dropwise to the stirred solution of Methyl 4-(chlorocarbonyl)benzoate over 15-20 minutes.

    • Rationale: Morpholine acts as the nucleophile. Triethylamine is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the morpholine, which would render it non-nucleophilic and halt the reaction. A slight excess of the amine and base ensures the complete consumption of the limiting acyl chloride.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Warming to room temperature provides sufficient energy to drive the reaction to completion. TLC is used to confirm the disappearance of the starting material.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

    • Rationale: This series of aqueous washes systematically removes unreacted reagents and byproducts, purifying the desired product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to obtain the final product as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow reagent1 Methyl 4-(chlorocarbonyl)benzoate (in DCM) reaction Amide Coupling 0°C to RT, 2-4h reagent1->reaction reagent2 Morpholine + Triethylamine reagent2->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Drying & Concentration workup->purification product Methyl 4-(morpholine-4-carbonyl)benzoate (Final Product) purification->product

Caption: Workflow for the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate.

Applications in Research and Drug Development

Methyl 4-(morpholine-4-carbonyl)benzoate is not typically an end-product but rather a strategic intermediate. Its utility stems from the ability to selectively modify its two distinct functional groups.

  • Scaffold for Library Synthesis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid[3] or reduced to a primary alcohol. The resulting functional group can then be used in a variety of coupling reactions (e.g., amide bond formation, esterification) to build a library of diverse molecular structures. This makes it a valuable tool in lead generation and optimization phases of drug discovery.

  • Role of the Morpholine Moiety: The presence of the morpholine group is often intentional in drug design. It can act as a hydrogen bond acceptor and its non-planar, saturated structure can provide a favorable three-dimensional vector for interacting with biological targets. Furthermore, it frequently enhances the aqueous solubility and overall pharmacokinetic properties of a molecule.

  • Intermediate for Bioactive Molecules: Compounds with similar structural features, such as benzoate esters and morpholine amides, are found in molecules investigated for a range of biological activities. For instance, related compounds have been explored as intermediates in the synthesis of enzyme inhibitors and receptor antagonists.[4]

Safety, Handling, and Storage

As a laboratory chemical, Methyl 4-(morpholine-4-carbonyl)benzoate should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Hazard Profile: The compound is classified as an irritant.[1] The related precursor, 4-(morpholine-4-carbonyl)benzoic acid, is known to cause skin, eye, and respiratory irritation.[3] It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

  • Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dry, refrigerated environment at 2-8°C.[2]

References

  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved January 24, 2026, from [Link]

  • Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved January 24, 2026, from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. ResearchGate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • PubChem. (n.d.). Methyl Benzoate. Retrieved January 24, 2026, from [Link]

  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate

This guide provides a comprehensive overview of the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-tested protocols.

Introduction

Methyl 4-(morpholine-4-carbonyl)benzoate is a bifunctional organic molecule featuring both a methyl ester and a morpholine amide moiety attached to a central benzene ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The morpholine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The methyl ester provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to other functional groups.

This document will detail a reliable and efficient two-step synthetic route to Methyl 4-(morpholine-4-carbonyl)benzoate, starting from readily available commercial materials. The causality behind experimental choices, self-validating protocols, and comprehensive characterization data are provided to ensure scientific integrity and reproducibility.

Synthetic Strategy and Core Principles

The most direct and widely employed strategy for the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate involves a nucleophilic acyl substitution reaction. This approach leverages the high reactivity of an acid chloride with a secondary amine to form a stable amide bond. The overall synthetic pathway can be broken down into two key transformations:

  • Formation of the Acid Chloride Intermediate: The synthesis commences with the conversion of a commercially available carboxylic acid, monomethyl terephthalate, into its more reactive acid chloride derivative, Methyl 4-(chlorocarbonyl)benzoate.

  • Amide Bond Formation: The resulting acid chloride is then reacted with morpholine in the presence of a suitable base to yield the target compound, Methyl 4-(morpholine-4-carbonyl)benzoate.

This strategy is favored due to the high yields and purity of the products obtained in each step, as well as the relatively mild reaction conditions required.

Experimental Protocols

Part 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate

The initial step involves the activation of the carboxylic acid functionality of monomethyl terephthalate. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, proceeding via a nucleophilic acyl substitution mechanism.[1] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Monomethyl terephthalateC₉H₈O₄180.1610.0 g0.0555
Thionyl chlorideSOCl₂118.9715.0 mL0.206
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.5 mL-
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93100 mL-

Step-by-Step Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add monomethyl terephthalate (10.0 g, 0.0555 mol) and anhydrous dichloromethane (100 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • Carefully add N,N-dimethylformamide (0.5 mL) to the suspension.

  • Slowly add thionyl chloride (15.0 mL, 0.206 mol) to the reaction mixture at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The crude Methyl 4-(chlorocarbonyl)benzoate is obtained as a solid and can be used in the next step without further purification.

Part 2: Synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate

The second and final step is the amidation of Methyl 4-(chlorocarbonyl)benzoate with morpholine. This reaction is a classic example of nucleophilic acyl substitution at the acid chloride.[2] A tertiary amine base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid generated during the reaction.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Methyl 4-(chlorocarbonyl)benzoateC₉H₇ClO₃198.6011.0 g (crude)~0.0555
MorpholineC₄H₉NO87.125.8 mL0.0666
Triethylamine (TEA)C₆H₁₅N101.199.3 mL0.0666
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
1 M Hydrochloric acidHCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Protocol:

  • Dissolve the crude Methyl 4-(chlorocarbonyl)benzoate (~0.0555 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of morpholine (5.8 mL, 0.0666 mol) and triethylamine (9.3 mL, 0.0666 mol) in dichloromethane (50 mL).

  • Add the morpholine-triethylamine solution dropwise to the cooled solution of Methyl 4-(chlorocarbonyl)benzoate over a period of 30 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the starting acid chloride is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 4-(morpholine-4-carbonyl)benzoate as a white solid.

Characterization of Methyl 4-(morpholine-4-carbonyl)benzoate

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are consistent with the structure of Methyl 4-(morpholine-4-carbonyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 8.08 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 3.93 (s, 3H, OCH₃), 3.80-3.50 (m, 8H, morpholine-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.5, 166.4, 139.7, 131.4, 129.9, 127.1, 66.9, 52.5, 48.1, 42.5.

Infrared (IR) Spectroscopy (Expected)

An experimental IR spectrum would be ideal for confirmation. However, based on the functional groups present in Methyl 4-(morpholine-4-carbonyl)benzoate, the following characteristic absorption bands are expected:

  • ~1720 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretching of the methyl ester.

  • ~1635 cm⁻¹: Strong absorption corresponding to the C=O stretching of the tertiary amide (morpholine amide).

  • ~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester and ether functionalities.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1600, ~1500 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry (MS) (Expected)

In a mass spectrum obtained via electron ionization (EI-MS), the following key fragments would be anticipated:

  • Molecular Ion (M⁺): A peak at m/z = 249, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • m/z = 218: Loss of a methoxy radical (•OCH₃).

    • m/z = 190: Loss of the entire methoxycarbonyl group (•COOCH₃).

    • m/z = 164: Cleavage of the amide bond with loss of the morpholine moiety.

    • m/z = 86: The morpholin-4-ylcarbonyl cation.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation start Monomethyl Terephthalate reagent1 SOCl₂, DMF start->reagent1 intermediate Methyl 4-(chlorocarbonyl)benzoate reagent1->intermediate Reflux in DCM reagent2 Morpholine, TEA intermediate->reagent2 product Methyl 4-(morpholine-4-carbonyl)benzoate reagent2->product 0 °C to RT in DCM

Caption: Overall synthetic workflow for Methyl 4-(morpholine-4-carbonyl)benzoate.

Caption: Mechanism of amide bond formation.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate. By following the outlined procedures, researchers can confidently prepare this valuable intermediate in high yield and purity. The inclusion of detailed experimental conditions, characterization data, and mechanistic insights is intended to empower scientists in their drug discovery and development endeavors. The self-validating nature of the described protocols, supported by comprehensive references, ensures the trustworthiness and reproducibility of the synthesis.

References

  • Synthesis of Methyl 4-(chlorocarbonyl)benzoate. While a specific peer-reviewed article for this exact transformation is not cited, the use of thionyl chloride for the conversion of carboxylic acids to acid chlorides is a standard and well-documented procedure in organic chemistry textbooks and protocols.
  • Amide Synthesis from Acid Chlorides and Amines. The reaction of acid chlorides with amines to form amides is a fundamental transformation in organic chemistry. Detailed discussions of the mechanism and reaction conditions can be found in standard organic chemistry textbooks.
  • ¹H and ¹³C NMR Spectra of Methyl 4-(morpholine-4-carbonyl)benzoate. Supporting Information for "DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters." The Royal Society of Chemistry. [Link]

  • Synthesis of Methyl 4-[(Morpholin-4-yl)carbonyl]benzoate.
  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

  • Chemistry of Amides. LibreTexts Chemistry. [Link]

Sources

Foundational

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Morpholine-Containing Compounds Executive Summary The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, represents a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Morpholine-Containing Compounds

Executive Summary

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Far from being a mere synthetic building block, it has earned the status of a "privileged scaffold" due to its consistent appearance in a multitude of biologically active compounds, including numerous approved drugs.[1][2] This guide provides an in-depth technical exploration of the diverse biological activities of morpholine-containing compounds, intended for researchers, scientists, and drug development professionals. We will dissect the key therapeutic areas where this scaffold has shown immense potential, elucidate the underlying mechanisms of action through detailed pathway analysis, provide actionable experimental protocols for evaluation, and present quantitative data to underscore structure-activity relationships. The inherent physicochemical properties of the morpholine moiety—such as its ability to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability—are a recurring theme, explaining its profound impact on modern drug design.[3][4]

The Morpholine Moiety: A Profile of a Privileged Scaffold

Morpholine is a versatile and readily accessible synthetic building block, frequently employed by medicinal chemists to enhance the therapeutic potential of lead compounds.[1] Its unique structural and electronic properties confer several advantages:

  • Improved Pharmacokinetics: The presence of the polar ether oxygen and the basic nitrogen atom provides a balanced hydrophilic-lipophilic profile. This often leads to improved solubility, better absorption, and favorable distribution in the body.[3][4]

  • Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, contributing to a longer half-life and improved bioavailability of the parent drug.[3]

  • Target Engagement: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can be a hydrogen bond donor (in its protonated state) or acceptor. These interactions are crucial for high-affinity binding to biological targets like enzyme active sites and receptors.[1][3]

  • Structural Versatility: The chair-like conformation of the morpholine ring serves as a rigid scaffold, allowing for the precise spatial orientation of various substituents to optimize target interactions.[3]

These attributes have enabled the incorporation of the morpholine scaffold into drugs targeting a vast array of diseases, from infections and cancers to inflammatory disorders and central nervous system (CNS) conditions.[5][6]

Anticancer Activity: Targeting Uncontrolled Proliferation

The fight against cancer has been significantly advanced by targeted therapies, and morpholine derivatives have emerged as potent inhibitors of key oncogenic signaling pathways.[4][7] Their primary mechanism involves the inhibition of protein kinases that are aberrantly activated in cancer cells.

2.1. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, controlling cell growth, proliferation, and survival.[8][9] Several morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.[10]

The morpholine moiety in these inhibitors often plays a crucial role by forming a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition.[11] By blocking PI3K, these compounds prevent the phosphorylation of Akt, thereby shutting down the downstream signals that promote cell survival and proliferation. Dual PI3K/mTOR inhibitors, such as PKI-587, which features a morpholino-triazine scaffold, can simultaneously block two critical nodes in the pathway, leading to a more profound anti-tumor effect.[10]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Morpholine_PI3K Morpholine-based PI3K Inhibitor Morpholine_PI3K->PI3K INHIBITS GF Growth Factor GF->RTK Binds Linezolid_MoA cluster_ribosome Bacterial Ribosome r_30S 30S Subunit r_70S 70S Initiation Complex r_30S->r_70S r_50S 50S Subunit r_50S->r_70S Protein Protein Synthesis (Blocked) r_70S->Protein mRNA mRNA mRNA->r_30S tRNA fMet-tRNA tRNA->r_30S Linezolid Linezolid (contains Morpholine) Linezolid->r_50S Binds & Prevents Complex Formation

Caption: Linezolid inhibits the formation of the 70S ribosomal initiation complex.

3.2. Antifungal Mechanism: The Case of Amorolfine

Amorolfine is a topical antifungal agent from the morpholine class used to treat nail infections. [12]Its mechanism involves the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis. Ergosterol is the fungal equivalent of cholesterol in mammalian cells and is vital for membrane integrity and function. Amorolfine specifically inhibits two key enzymes in the pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. [13][14][15]This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane and leads to cell death. [12][13]

3.3. Quantitative Data: Antimicrobial Potency

The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Ruthenium-Morpholine ComplexStaphylococcus aureus0.78[16]
Morpholine-CyclodidepsipeptideGram-positive & Gram-negative bacteria2000 (2.0 mg/ml)[17]
Morpholine Derivative 3Enterococcus faecium3.125[18]
Morpholine Derivative 3Escherichia coli12.5[18]
3.4. Experimental Protocol: Agar Well Diffusion Assay

This method is a standard preliminary test to evaluate the antimicrobial activity of a compound. [7] Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri plates and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab. [7]4. Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. [19]6. Controls: Use a well with the pure solvent as a negative control and a well with a standard antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Causality and Controls: A larger zone of inhibition indicates greater antimicrobial activity. The negative control confirms that the solvent has no intrinsic antimicrobial effect, while the positive control ensures the test organism is susceptible and the assay is performing correctly. This method provides a qualitative or semi-quantitative assessment of antimicrobial potential. [20]

Anti-inflammatory and CNS Activities

The morpholine scaffold is also prevalent in compounds designed to treat inflammation and various central nervous system disorders, owing to its ability to cross the blood-brain barrier and interact with CNS targets. [3]

4.1. Anti-inflammatory Mechanism: Nitric Oxide Synthase Inhibition

Chronic inflammation is associated with the overproduction of inflammatory mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). Compounds that can inhibit NO production are considered potential anti-inflammatory agents. The anti-inflammatory activity of morpholine derivatives is often evaluated by their ability to reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophage cells. [6][21]

4.2. Experimental Protocol: In Vitro Nitric Oxide Inhibition (Griess Assay)

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants. [6] Methodology:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. [6]2. Treatment: Pre-treat the cells with various concentrations of the morpholine test compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for 24 hours to induce iNOS and NO production. [6]Include unstimulated and LPS-only controls.

  • Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well. [6]5. Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. [21]6. Incubation & Reading: Incubate at room temperature for 10-15 minutes. A purple/magenta color will develop. Measure the absorbance at 540-550 nm. [6]7. Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Causality and Controls: A reduction in nitrite concentration in compound-treated, LPS-stimulated cells compared to LPS-only cells indicates inhibition of NO production. A parallel cytotoxicity assay (like MTT) is crucial to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. [21]

Caption: Workflow for evaluating the anti-inflammatory activity of morpholine compounds.

Conclusion and Future Perspectives

The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, contributing to a wide spectrum of biological activities. Its utility in enhancing potency, selectivity, and pharmacokinetic properties has been demonstrated across anticancer, antimicrobial, and anti-inflammatory agents. [21][36]Future research will likely focus on leveraging this versatile core to design multi-target drugs, such as dual kinase inhibitors for cancer or compounds with combined antimicrobial and anti-inflammatory properties to tackle complex infections. The continued exploration of novel synthetic methodologies will further expand the chemical space of morpholine derivatives, paving the way for the next generation of highly effective and safe therapeutics. [9]

References
  • Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research. Available at: [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]

  • Ciancetta, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Shaik, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse. Available at: [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. Available at: [Link]

  • Polak, A. (1990). Preclinical data and mode of action of amorolfine. Dermatology. Available at: [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Available at: [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (2018). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Sugiyama, E., et al. (2007). Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib-resistance in cells carrying EGFR mutation. Cancer Science. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amorolfine Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2011). (PDF) morpholine antimicrobial activity. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Linezolid. Wikipedia. Available at: [Link]

  • ResearchGate. (1990). Preclinical data and mode of action of amorolfine. ResearchGate. Available at: [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). Jurnal Teknologi. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR pathway. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... ResearchGate. Available at: [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]

  • ACS Publications. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Publications. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2017). Molecules. Available at: [Link]

  • ResearchGate. (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Available at: [Link]

  • Swain, M., et al. (2000). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • PubChem. (n.d.). Amorolfine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. Available at: [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • PubMed. (2011). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. PubMed. Available at: [Link]

  • YouTube. (2020). PI3k/AKT/mTOR Pathway. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Action of Linezolid: in-vitro studies suggest that.... ResearchGate. Available at: [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central. Available at: [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Exploratory

Elucidating the Mechanism of Action of Methyl 4-(morpholine-4-carbonyl)benzoate: A Proposed Investigatory Roadmap

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract: Methyl 4-(morpholine-4-carbonyl)benzoate is a synthetic organic compound whose biological activity and mechanism of action are no...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 4-(morpholine-4-carbonyl)benzoate is a synthetic organic compound whose biological activity and mechanism of action are not yet characterized in publicly accessible literature. This technical guide presents a structured, hypothesis-driven framework for the systematic investigation of this molecule's potential pharmacological effects. By leveraging structural bioinformatics, tiered in vitro screening, and cell-based assays, this document serves as a comprehensive roadmap for researchers seeking to uncover the therapeutic potential and molecular targets of this novel chemical entity.

Introduction: The Knowledge Gap and a Path Forward

Methyl 4-(morpholine-4-carbonyl)benzoate (Figure 1) is a compound noted in chemical databases and synthesis patents, but its biological function remains undefined.[1][2] The absence of established data necessitates a foundational, multi-disciplinary approach to elucidate its mechanism of action. This guide puts forth a logical and efficient experimental workflow, designed to systematically explore the compound's bioactivity, from broad, high-throughput screening to more focused target validation and cellular pathway analysis.

Figure 1: Chemical Structure of Methyl 4-(morpholine-4-carbonyl)benzoate

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular Mechanism & Pathway Analysis A Computational Target Prediction B Broad-Spectrum Cytotoxicity Assay (e.g., MTT) A->B Prioritize cell lines for screening C In Vitro Kinase Panel Screening B->C Proceed if cytotoxic/antiproliferative D Direct Binding Affinity Measurement (e.g., SPR) C->D Validate primary hits E Cell-Based Target Engagement Assay D->E Confirm direct target binding F Signaling Pathway Analysis (e.g., Western Blot) E->F Confirm cellular activity

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Phase 1: In Silico and Initial Viability Screening

The initial step involves the use of computational methods to predict potential drug-target interactions. [3][4][5]This in silico approach can narrow the field of potential targets and guide subsequent experimental work. [4] Protocol: In Silico Target Prediction

  • Compound Preparation: Obtain the 3D structure of Methyl 4-(morpholine-4-carbonyl)benzoate in a suitable format (e.g., SDF, MOL2).

  • Database Selection: Utilize a variety of target prediction databases and software. Examples include:

    • Similarity-based: SwissTargetPrediction, SuperPred

    • Docking-based: AutoDock, Glide

    • Machine Learning-based: Various platforms that use ensemble learning to predict interactions. [3]3. Prediction Execution: Submit the compound's structure to the selected platforms.

  • Data Analysis: Consolidate the predicted targets. Rank targets based on prediction confidence scores and their prevalence across different prediction methods. Pay special attention to protein kinases, given our primary hypothesis.

To ascertain if the compound has any biological effect, a broad-spectrum cytotoxicity assay against a panel of diverse cancer cell lines is a crucial first step. [6]The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and cost-effective method for this purpose. [7][8][9] Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60 panel) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 4-(morpholine-4-carbonyl)benzoate (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C. [7]4. Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. [7]5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Cell LineTissue of OriginPredicted IC50 (µM)
MCF-7Breast CancerExperimental Data
A549Lung CancerExperimental Data
HCT116Colon CancerExperimental Data
U87-MGGlioblastomaExperimental Data
Caption: Example table for presenting MTT cytotoxicity data.
Phase 2: Target Identification and Validation

If the compound demonstrates significant cytotoxicity, the next phase focuses on identifying its direct molecular target(s).

Based on the primary hypothesis, screening the compound against a large panel of purified kinases is a logical next step. [10][11][12][13] Protocol: In Vitro Kinase Assay

  • Assay Setup: In a multi-well plate, combine a specific recombinant kinase, its corresponding substrate, and ATP. [10][12]2. Compound Addition: Add Methyl 4-(morpholine-4-carbonyl)benzoate at one or more concentrations (e.g., 1 µM and 10 µM).

  • Kinase Reaction: Initiate the kinase reaction by adding a solution containing MgCl2 and ATP. [10]Incubate at room temperature for a defined period.

  • Detection: Quantify kinase activity. This can be done using various methods, such as radiolabeled ATP (³²P or ³³P), or more commonly, non-radioactive methods that measure the amount of ADP produced (e.g., Transcreener assay) or use phosphorylation-specific antibodies. [13]5. Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations.

Kinase TargetPercent Inhibition at 1 µMPercent Inhibition at 10 µM
EGFRExperimental DataExperimental Data
VEGFR2Experimental DataExperimental Data
PI3KαExperimental DataExperimental Data
CDK2Experimental DataExperimental Data
Caption: Example table for presenting kinase panel screening data.

To confirm that the "hits" from the kinase panel are direct binding partners, a biophysical assay such as Surface Plasmon Resonance (SPR) is employed. [14][15][16][17]SPR provides real-time, label-free measurement of binding kinetics and affinity. [15][18] Protocol: Surface Plasmon Resonance (SPR) Assay

  • Chip Preparation: Immobilize the purified "hit" kinase onto a sensor chip.

  • Analyte Injection: Flow solutions of Methyl 4-(morpholine-4-carbonyl)benzoate at various concentrations over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized kinase. [14]This generates a sensorgram. [18]4. Data Analysis: Analyze the association and dissociation phases of the sensorgram to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [14]

Phase 3: Cellular Mechanism and Pathway Analysis

Confirmation of a direct target is followed by investigations into the compound's effects within a cellular context.

Western blotting is a powerful technique to determine if the compound inhibits the identified target kinase in cells and affects its downstream signaling pathways. [19][20][21][22][23] Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat a sensitive cell line with Methyl 4-(morpholine-4-carbonyl)benzoate at concentrations around its IC50 for various time points. Lyse the cells to extract proteins. [21][23]2. Protein Quantification and Separation: Determine protein concentration in the lysates, then separate the proteins by size using SDS-PAGE. [19][20]3. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [20]4. Antibody Incubation: Probe the membrane with primary antibodies specific for the target kinase, its phosphorylated form, and key downstream signaling proteins (and their phosphorylated forms). Subsequently, incubate with a labeled secondary antibody. [23]5. Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and its downstream effectors.

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Downstream1 p-Downstream Protein 1 (e.g., p-Akt) Receptor->Downstream1 Downstream2 p-Downstream Protein 2 (e.g., p-ERK) Receptor->Downstream2 Compound Methyl 4-(morpholine-4-carbonyl)benzoate Compound->Receptor Inhibition CellEffect Cell Proliferation & Survival Downstream1->CellEffect Downstream2->CellEffect

Caption: Hypothetical signaling pathway inhibited by the test compound.

Conclusion and Future Directions

The outlined experimental framework provides a robust and systematic approach to defining the mechanism of action for Methyl 4-(morpholine-4-carbonyl)benzoate. The progression from broad, predictive methods to specific, validated assays ensures an efficient use of resources and a high degree of scientific rigor. Positive results from this workflow would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety. This structured approach is essential for unlocking the potential of novel chemical entities in the complex landscape of drug discovery.

References

  • PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • Kaur, R., Singh, K., & Singh, R. (2016). 1, 5-Benzothiazepine: Bioactivity and targets. Chemical Biology Letters, 3(1), 18-31.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • PubMed. (n.d.). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Retrieved from [Link]

  • Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Oxford Academic. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.).
  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Retrieved from [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5572178A - Preparation of morpholinecarbonyl chloride.
  • IEEE Xplore. (n.d.). Computational Drug Target Prediction: Benchmark and Experiments. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • ResearchGate. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery.
  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1.
  • ResearchGate. (n.d.). Computational Predictions for Multi-Target Drug Design.
  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • Evergreensino. (2026). How does Methyl Benzoate interact with biological systems?. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Derivatives from Methyl 4-(morpholine-4-carbonyl)benzoate

Introduction: The Versatility of the Morpholine-Benzoyl Scaffold in Drug Discovery The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Morpholine-Benzoyl Scaffold in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[1] When coupled with a benzoate core, as in Methyl 4-(morpholine-4-carbonyl)benzoate, a versatile starting material for the generation of diverse chemical libraries is created. The ester and amide functionalities, along with the aromatic ring, provide multiple reaction sites for chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from Methyl 4-(morpholine-4-carbonyl)benzoate. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational derivative design.

Strategic Overview of Derivatization Pathways

Methyl 4-(morpholine-4-carbonyl)benzoate offers several avenues for chemical diversification. The primary reactive sites are the methyl ester, which can be hydrolyzed, directly converted to an amide, or transformed into a hydrazide, and the aromatic ring, which can undergo electrophilic substitution. The following diagram illustrates the key synthetic transformations described in these application notes.

G start Methyl 4-(morpholine-4-carbonyl)benzoate acid 4-(Morpholine-4-carbonyl)benzoic Acid start->acid  Hydrolysis amide N-Substituted Amides start->amide  Direct Amidation hydrazide 4-(Morpholine-4-carbonyl)benzohydrazide start->hydrazide  Hydrazinolysis nitro Nitro-Substituted Derivative start->nitro  Nitration acid->amide  Amide Coupling

Caption: Key synthetic pathways for the derivatization of Methyl 4-(morpholine-4-carbonyl)benzoate.

Protocol 1: Saponification to 4-(Morpholine-4-carbonyl)benzoic Acid

The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation, yielding a key intermediate for the synthesis of a wide array of amide derivatives via peptide coupling reactions. Alkaline hydrolysis, or saponification, is an effective and generally irreversible method for this conversion.[3]

Rationale

The use of a strong base, such as sodium hydroxide, facilitates the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a mixture of water and a miscible organic solvent, like methanol, to ensure the solubility of the starting material.[4] Subsequent acidification protonates the resulting carboxylate salt, precipitating the desired carboxylic acid.[4]

Materials and Reagents
  • Methyl 4-(morpholine-4-carbonyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(morpholine-4-carbonyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).

  • Addition of Base: Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3), which will cause the product to precipitate.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to obtain 4-(morpholine-4-carbonyl)benzoic acid.

ParameterRecommended ConditionRationale
Base Sodium Hydroxide (NaOH)Strong base for efficient saponification.
Solvent Methanol/WaterEnsures solubility of both the ester and the base.
Temperature RefluxAccelerates the rate of hydrolysis.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Work-up Acidification with HClProtonates the carboxylate to yield the carboxylic acid.

Protocol 2: Synthesis of N-Substituted Amides from 4-(Morpholine-4-carbonyl)benzoic Acid

With the carboxylic acid in hand, a diverse library of N-substituted amides can be synthesized using standard peptide coupling reagents.[5] This method is highly versatile and allows for the introduction of a wide range of amine-containing fragments.

Rationale

Amide bond formation between a carboxylic acid and an amine is facilitated by coupling agents that activate the carboxylic acid.[6] A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with the amine to form the desired amide, with the byproducts being water-soluble and easily removed during workup.[7]

Materials and Reagents
  • 4-(Morpholine-4-carbonyl)benzoic acid

  • Desired primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure
  • Reaction Setup: Dissolve 4-(morpholine-4-carbonyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add DIPEA or TEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC (typically 12-24 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted amide.

G cluster_0 Amide Coupling Workflow A Dissolve Acid, Amine, HOBt B Add Base (DIPEA/TEA) A->B C Add Coupling Agent (EDC) B->C D Reaction at Room Temperature C->D E Aqueous Work-up D->E F Purification E->F

Caption: Workflow for the synthesis of N-substituted amides.

Protocol 3: Direct Amidation of Methyl 4-(morpholine-4-carbonyl)benzoate

Direct conversion of the methyl ester to an amide offers a more atom-economical route, avoiding the need for hydrolysis and subsequent activation.[8] Catalytic methods for direct amidation are particularly attractive from a green chemistry perspective.[9]

Rationale

Lanthanide triflates, such as Lanthanum(III) Triflate (La(OTf)₃), have emerged as effective Lewis acid catalysts for the direct amidation of esters.[8] The Lewis acidic metal center coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating nucleophilic attack by the amine. This method often proceeds under mild conditions and tolerates a variety of functional groups.[8]

Materials and Reagents
  • Methyl 4-(morpholine-4-carbonyl)benzoate

  • Desired primary or secondary amine (1.0-1.5 eq)

  • Lanthanum(III) Triflate (La(OTf)₃) (5-10 mol%)

  • Anhydrous toluene or xylene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (nitrogen or argon)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 4-(morpholine-4-carbonyl)benzoate (1.0 eq), the desired amine (1.2 eq), and Lanthanum(III) Triflate (0.05-0.1 eq).

  • Solvent Addition: Add anhydrous toluene or xylene to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir until the reaction is complete as monitored by TLC.

  • Cooling: Cool the reaction mixture to room temperature.

  • Work-up and Purification: The work-up procedure may vary depending on the properties of the product. Typically, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Lanthanum(III) TriflateEffective Lewis acid for ester activation.[8]
Amine Primary or SecondaryA wide range of amines can be used.[8]
Solvent Toluene or XyleneAnhydrous conditions are important for catalyst activity.
Temperature 50-100 °CProvides thermal energy to drive the reaction.

Protocol 4: Synthesis of 4-(Morpholine-4-carbonyl)benzohydrazide

Hydrazides are valuable synthetic intermediates for the preparation of various heterocyclic compounds, such as pyrazoles and oxadiazoles. They can be readily synthesized from the corresponding esters by reaction with hydrazine hydrate.[10]

Rationale

Hydrazine is a potent nucleophile that can directly attack the ester carbonyl group, leading to the displacement of methanol and the formation of the more stable hydrazide. The reaction is typically carried out in an alcoholic solvent and may be driven to completion by heating.[11]

Materials and Reagents
  • Methyl 4-(morpholine-4-carbonyl)benzoate

  • Hydrazine hydrate (N₂H₄·H₂O) (excess, e.g., 5-10 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(morpholine-4-carbonyl)benzoate (1.0 eq) in methanol or ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and stir for several hours (e.g., 6-12 hours), monitoring the reaction by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and dry under vacuum to obtain 4-(morpholine-4-carbonyl)benzohydrazide.

Protocol 5: Electrophilic Aromatic Substitution: Nitration

The aromatic ring of Methyl 4-(morpholine-4-carbonyl)benzoate can be functionalized through electrophilic aromatic substitution. Nitration is a classic example, introducing a nitro group that can be further transformed into other functional groups, such as an amine.

Rationale

The morpholine-carbonyl group and the methyl ester group are both electron-withdrawing and meta-directing substituents on the benzene ring.[12] Therefore, nitration is expected to occur at the position meta to both of these groups. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[12][13]

Materials and Reagents
  • Methyl 4-(morpholine-4-carbonyl)benzoate

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Erlenmeyer flask

  • Magnetic stirrer

Step-by-Step Procedure
  • Reaction Setup: In an Erlenmeyer flask, cool concentrated sulfuric acid in an ice bath with stirring.

  • Nitrating Mixture: Slowly and carefully add concentrated nitric acid to the cold sulfuric acid to form the nitrating mixture.

  • Substrate Addition: Slowly add Methyl 4-(morpholine-4-carbonyl)benzoate portion-wise to the cold nitrating mixture, ensuring the temperature remains low (0-10 °C).

  • Reaction: Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Isolation: The precipitated nitro-derivative can be collected by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. Dry the product to obtain the nitrated derivative.

Safety Note: The reaction of concentrated acids is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse range of novel derivatives from Methyl 4-(morpholine-4-carbonyl)benzoate. By leveraging the reactivity of the ester functionality and the aromatic ring, researchers can efficiently generate libraries of compounds with potential applications in drug discovery and development. The rationale provided for each protocol is intended to facilitate not only the successful execution of these reactions but also the intelligent design of new synthetic targets.

References

  • BenchChem. (n.d.). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid.
  • Ishihara, K., & Ohara, S. (2002). Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Letters, 4(15), 2641–2644.
  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.
  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(4), 6500-6516.
  • MedChemExpress. (n.d.). Methyl 4-formylbenzoate (4-Carbomethoxybenzaldehyde).
  • Beller, M., et al. (2008). New Process for the Synthesis of Morpholinylbenzenes. U.S.
  • Cornella, J., & Martin, R. (2017). Direct amidation of esters with nitroarenes.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Ogiwara, Y. (2022). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 54(16), 3469-3481.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • (n.d.).
  • Molecules. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. 22(8), 1374.
  • Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Journal of Physics: Conference Series, 1530, 012044.
  • YouTube. (2012, February 29).
  • Royal Society of Chemistry. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chemistry, 25(11), 4359-4366.
  • Tasso, B., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1239-1295.
  • Google Patents. (n.d.). Preparation method of hydrazide compound. CN103408454A.
  • Manetti, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 12-35.
  • Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20067-20079.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • American Chemical Society. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15451-15460.
  • ResearchGate. (n.d.). DBU as a catalyst for the synthesis of amides via aminolysis of methyl esters.
  • MDPI. (2020).
  • Anasazi Instruments. (n.d.).
  • ResearchGate. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors.
  • ACS Publications. (2005). Catalytic Ester−Amide Exchange Using Group (IV) Metal Alkoxide−Activator Complexes. Journal of the American Chemical Society, 127(28), 10039-10044.
  • ResearchGate. (n.d.). Methyl 4-methylbenzoate.
  • Google Patents. (n.d.). Method for the synthesis of amides and related products from esters or ester-like compounds. US20050027120A1.
  • (n.d.).
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
  • SIELC Technologies. (n.d.). Methyl 4-formylbenzoate. Retrieved from [Link]

  • Open Access Journals. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Journal of Pharmacological and Toxicological Studies, 5(5), 78-81.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 22(8), 1374.
  • Chemical Methodologies. (2022).
  • ResearchGate. (n.d.). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
  • YouTube. (2020, August 4).

Sources

Application

High-Purity Isolation of Methyl 4-(morpholine-4-carbonyl)benzoate Using Automated Flash Column Chromatography

An Application Note for Drug Development Professionals Abstract: Methyl 4-(morpholine-4-carbonyl)benzoate is a pivotal intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: Methyl 4-(morpholine-4-carbonyl)benzoate is a pivotal intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is paramount, as it directly impacts the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-proven protocol for the purification of Methyl 4-(morpholine-4-carbonyl)benzoate from a crude reaction mixture using silica gel column chromatography. We will delve into the causality behind experimental choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the rationale for employing a gradient elution strategy for optimal separation and recovery. This guide is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible purification methodology.

Foundational Principles: Compound Properties and Separation Strategy

The successful purification of any compound begins with an understanding of its physicochemical properties and the principles of the chosen separation technique.

1.1. Physicochemical Profile of the Target Compound

Methyl 4-(morpholine-4-carbonyl)benzoate is a moderately polar molecule, a characteristic dictated by its distinct structural motifs: a relatively non-polar methyl benzoate group and a polar tertiary amide linked to a morpholine ring. This duality in polarity is the key to its chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.27 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Polarity ModerateInferred from structure

1.2. The Rationale for Normal-Phase Chromatography

Column chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2] For compounds like Methyl 4-(morpholine-4-carbonyl)benzoate, normal-phase chromatography is an exceptionally effective choice.

  • Stationary Phase: Silica Gel (SiO₂) : Silica gel is a highly polar adsorbent.[2] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte. In this case, the carbonyl groups of the ester and amide, as well as the ether oxygen in the morpholine ring, will interact with the silica surface. More polar compounds in the crude mixture (e.g., unreacted starting acid, polar byproducts) will adsorb more strongly and thus move more slowly down the column.[3]

  • Mobile Phase: Non-polar/Polar Solvent System : The mobile phase, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), flows through the column, competing with the analyte for the binding sites on the silica gel.[2] By carefully tuning the polarity of the mobile phase, we can control the elution speed of the compounds.[4]

Pre-Purification Method Development: Thin-Layer Chromatography (TLC)

Before committing a valuable crude sample to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that effectively simulates the conditions of column chromatography.[5][6] The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) ideally between 0.25 and 0.40 for effective column separation.[2]

TL_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_analysis Analysis prep1 Draw Baseline (pencil) prep2 Spot Crude Mixture prep1->prep2 dev1 Place Plate in Chamber with Eluent prep2->dev1 dev2 Allow Solvent Front to Ascend dev1->dev2 an1 Visualize Spots (e.g., UV Lamp) dev2->an1 an2 Calculate Rf Value Rf = (distance by spot) / (distance by solvent) an1->an2 an3 Optimize Eluent Polarity an2->an3 an3->an3

Caption: TLC workflow for mobile phase optimization.

2.1. Step-by-Step TLC Protocol

  • Prepare Eluent Systems: In separate beakers, prepare a range of solvent systems with varying polarity. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate (EtOAc).

    • System A: 80:20 Hexane:EtOAc

    • System B: 70:30 Hexane:EtOAc

    • System C: 60:40 Hexane:EtOAc

  • Spot the TLC Plate: On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and, using a capillary tube, spot it onto the baseline.

  • Develop the Plate: Place a small amount of an eluent system into a developing chamber and place the spotted TLC plate inside, ensuring the baseline is above the solvent level. Cover the chamber.

  • Visualize and Analyze: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots.

  • Select the Optimal System: Calculate the Rf value for the spot corresponding to the product. The system that gives an Rf of ~0.3 and shows the best separation from impurities is chosen for the column chromatography.

Purification Protocol: Flash Column Chromatography

This protocol outlines a standard flash column chromatography procedure using a silica gel stationary phase and a gradient elution. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is superior to an isocratic (constant polarity) elution for complex mixtures.[7] It ensures that less polar impurities elute first in a low-polarity mobile phase, while allowing the more strongly retained target compound and polar impurities to be eluted efficiently as the mobile phase polarity increases, resulting in sharper peaks and reduced analysis time.[8][9]

Column_Workflow cluster_setup Column Setup cluster_loading Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation p1 Select Column Size (based on sample mass) p2 Prepare Silica Slurry in initial eluent p1->p2 p3 Pack Column (avoid air bubbles) p2->p3 l1 Dissolve Crude in Min. Volume of Solvent l4 Load Dry Powder onto Packed Column l2 Adsorb onto Silica Gel (Dry Loading) l1->l2 l3 Evaporate Solvent l2->l3 l3->l4 r1 Begin Elution with Low Polarity Mobile Phase l4->r1 r2 Gradually Increase Polarity (Gradient Elution) r1->r2 r3 Collect Fractions Systematically r2->r3 a1 Analyze Fractions by TLC r3->a1 a2 Identify & Pool Pure Fractions a1->a2 a3 Remove Solvent via Rotary Evaporation a2->a3 a4 Obtain Purified Product a3->a4

Caption: Workflow for gradient flash column chromatography.

3.1. Materials and Reagents

  • Crude Methyl 4-(morpholine-4-carbonyl)benzoate

  • Silica Gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, silica gel 60 F₂₅₄

  • Rotary evaporator

3.2. Detailed Step-by-Step Protocol

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc).

    • Carefully pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed with no air bubbles or cracks.[10]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude sample (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto silica. This technique prevents band broadening and improves separation.[10]

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the eluent according to a pre-determined gradient. This can be done stepwise or with a gradient mixer.

    • Collect the eluate in a series of numbered tubes (fractions).[11] The fraction size should be appropriate for the column volume.

    Example Gradient Elution Table:

    Column Volumes (CVs) % Hexane % Ethyl Acetate Rationale
    0 - 2 90 10 Elute very non-polar impurities.
    2 - 10 90 → 60 10 → 40 Gradually elute the target compound.
    10 - 12 60 40 Ensure all product is eluted.

    | 12 - 15 | 0 | 100 | "Flush" the column of highly polar impurities. |

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to monitor the elution profile.[11]

    • Combine the fractions that contain only the pure product spot.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Methyl 4-(morpholine-4-carbonyl)benzoate.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded.- Column packed improperly (channeling).- Sample band too diffuse (wet loading).- Re-optimize mobile phase with TLC.[2]- Reduce the amount of crude sample.- Repack the column carefully.[10]- Use the dry loading method.[10]
Compound Won't Elute - Mobile phase is not polar enough.- Compound may be decomposing on silica.- Increase the polarity of the mobile phase significantly (e.g., flush with 100% EtOAc or add a small % of Methanol).[12]- Test compound stability on a TLC plate. Consider using a less acidic stationary phase like alumina.[12]
Cracked/Dry Column Bed - Column was allowed to run dry.- The run is likely compromised. The column must be repacked. Always keep the silica bed wetted with solvent.
Product Elutes Too Quickly - Mobile phase is too polar.- Start with a less polar mobile phase system.[12]

Conclusion

This application note provides a systematic and robust protocol for the purification of Methyl 4-(morpholine-4-carbonyl)benzoate using flash column chromatography. By leveraging preliminary TLC analysis for method development and employing a gradient elution strategy, researchers can achieve high purity and yield, a critical requirement in the drug development pipeline. The principles and troubleshooting guide presented here are broadly applicable and serve as a reliable foundation for the purification of other moderately polar organic intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(sulfamoylmethyl)benzoate via Column Chromatography. 13.

  • SIELC Technologies. (n.d.). Separation of Methyl 4-(chlorocarbonyl)benzoate on Newcrom R1 HPLC column. .

  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. .

  • BenchChem. (2025). Resolving impurities in Methyl 3-chloro-4-morpholinobenzoate samples. 10.

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. .

  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. .

  • Columbia University. (n.d.). Column chromatography. .

  • Google Patents. (n.d.). Preparation of morpholinecarbonyl chloride. .

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. .

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). .

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. .

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. .

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. .

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. .

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. .

  • PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid. .

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. .

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. .

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. .

  • National Institutes of Health. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. .

  • ResearchGate. (2025). Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation. .

  • Google Patents. (n.d.). Synthesis method of morpholine benzoate compound. .

  • Phenomenex. (2025). GC Column Troubleshooting Guide. .

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. .

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. .

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. .

  • Matrix Scientific. (n.d.). Methyl 4-(morpholin-4-ylcarbonyl)benzoate. .

  • SpringerLink. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. .

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. .

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. .

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. .

  • PubChem. (n.d.). Methyl morpholine-4-carboxylate. .

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. .

  • ResearchGate. (n.d.). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. .

  • PubChem. (n.d.). Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 4-(morpholine-4-carbonyl)benzoate?

The most prevalent and straightforward method is the Schotten-Baumann reaction, which involves the acylation of morpholine with methyl 4-(chlorocarbonyl)benzoate.[1][2] This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: Why is a base necessary in this reaction?

The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[3][4] This HCl can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Therefore, a base, such as triethylamine or pyridine, is crucial to scavenge the HCl and drive the reaction to completion.[1][4]

Q3: What are the primary starting materials for this synthesis?

The key reagents are:

  • Methyl 4-(chlorocarbonyl)benzoate

  • Morpholine

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • An aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Q4: What are the expected spectroscopic features of the final product?

For Methyl 4-(morpholine-4-carbonyl)benzoate, you should expect to see characteristic signals in the 1H NMR spectrum corresponding to the aromatic protons, the methyl ester protons, and the protons of the morpholine ring. A published 1H NMR spectrum shows peaks around 8.09-8.07 ppm and 7.47-7.45 ppm for the aromatic protons, 3.92 ppm for the methyl ester protons, and signals between 3.78 and 3.38 ppm for the morpholine protons.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Explanation Recommended Solution
Inactive Acyl Chloride Methyl 4-(chlorocarbonyl)benzoate is moisture-sensitive and can hydrolyze to the unreactive 4-(methoxycarbonyl)benzoic acid.Use a fresh bottle of the acyl chloride or purify the existing stock. Ensure all glassware is thoroughly dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base If the HCl generated is not completely neutralized, it will protonate the morpholine, preventing it from reacting with the acyl chloride.[4]Use at least one equivalent of a tertiary amine base like triethylamine. For less reactive amines or to ensure complete reaction, a slight excess (1.1-1.2 equivalents) can be beneficial.
Low Reaction Temperature While the reaction is exothermic, running it at too low a temperature can significantly slow down the reaction rate, leading to incomplete conversion.The reaction is typically run at room temperature.[1][2] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this may increase the likelihood of side reactions.
Poor Quality Reagents Impurities in the starting materials or solvent can interfere with the reaction.Use high-purity, dry solvents and reagents. Ensure the morpholine is free of water.
Problem 2: Presence of a Water-Soluble Impurity

Symptom: During aqueous workup, a significant amount of a white solid precipitates from the aqueous layer upon acidification.

Possible Cause & Solution

This is a classic sign of the presence of 4-(methoxycarbonyl)benzoic acid, which is formed by the hydrolysis of the starting acyl chloride. This carboxylic acid will be deprotonated by the base during the reaction and will be soluble in the aqueous layer during a basic or neutral wash. Upon acidification of the aqueous layer, the carboxylic acid protonates and precipitates.

  • Prevention: As mentioned above, prevent the hydrolysis of the acyl chloride by using dry equipment and an inert atmosphere.

  • Purification: This side product is easily separated from the desired amide during a standard aqueous workup. Ensure your aqueous washes are efficient to remove all of the carboxylate salt.

Problem 3: Presence of an Unexpected, High-Molecular-Weight Impurity

Symptom: Your final product shows a peak in the mass spectrum that is significantly higher than the expected molecular weight of Methyl 4-(morpholine-4-carbonyl)benzoate.

Possible Cause & Solution

A potential, though less common, side reaction is the formation of a diamide, where one molecule of morpholine reacts with two molecules of methyl 4-(chlorocarbonyl)benzoate. This is more likely to occur if there is a localized excess of the acyl chloride.

  • Prevention: Add the methyl 4-(chlorocarbonyl)benzoate solution slowly and dropwise to the solution of morpholine and base. This ensures that the morpholine is always in excess relative to the acyl chloride at the point of addition, minimizing the chance of double acylation. Vigorous stirring is also essential to ensure rapid mixing.

Problem 4: Presence of 4-(Morpholine-4-carbonyl)benzoic acid in the Final Product

Symptom: Your NMR or mass spectrum of the purified product indicates the presence of 4-(Morpholine-4-carbonyl)benzoic acid.[6]

Possible Cause & Solution

This impurity arises from the hydrolysis of the methyl ester group of the final product. This can happen during the aqueous workup, especially if a strong base is used and the exposure time is prolonged.[7]

  • Prevention: Use a mild base like sodium bicarbonate for the aqueous wash instead of stronger bases like sodium hydroxide. Keep the workup time as short as possible.

  • Purification: The desired product can be separated from the carboxylic acid impurity by column chromatography on silica gel. Alternatively, you can perform an acidic wash (e.g., with dilute HCl) to protonate the carboxylic acid and then extract the desired ester into an organic solvent. A subsequent wash with a mild base like saturated sodium bicarbonate solution will remove the acidic impurity.[8]

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and potential side reactions.

Reaction_Pathway start Methyl 4-(chlorocarbonyl)benzoate + Morpholine product Methyl 4-(morpholine-4-carbonyl)benzoate start->product Base (e.g., Et3N) hydrolysis_ester_product 4-(Morpholine-4-carbonyl)benzoic acid product->hydrolysis_ester_product H2O (acid or base) hydrolysis_start Hydrolysis of Acyl Chloride hydrolysis_product 4-(Methoxycarbonyl)benzoic acid hydrolysis_ester Ester Hydrolysis Methyl 4-(chlorocarbonyl)benzoate Methyl 4-(chlorocarbonyl)benzoate Methyl 4-(chlorocarbonyl)benzoate->hydrolysis_product H2O

Caption: Main reaction and key side reactions.

Experimental Protocol: A Self-Validating System

A robust experimental protocol incorporates checks to validate the progress and quality of the synthesis at each stage.

Step 1: Reaction Setup and Execution

  • Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, condenser) is oven-dried and assembled under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Preparation:

    • Dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous DCM.

  • Reaction:

    • Cool the morpholine solution to 0 °C in an ice bath.

    • Add the methyl 4-(chlorocarbonyl)benzoate solution dropwise to the stirred morpholine solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In-Process Check (IPC):

    • Take a small aliquot of the reaction mixture, quench with water, and extract with DCM.

    • Analyze the organic layer by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.

Step 2: Workup and Purification

  • Quenching: Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl (to remove excess morpholine and triethylamine hydrochloride)

    • Saturated NaHCO₃ solution (to remove any unreacted acyl chloride and the carboxylic acid byproduct)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification Validation:

    • Analyze the crude product by ¹H NMR to assess its purity.

    • If necessary, purify by recrystallization or column chromatography.

Troubleshooting_Flowchart start Low Product Yield? c1 Check for Acyl Chloride Hydrolysis start->c1 s1 Use fresh/purified acyl chloride, ensure anhydrous conditions c1->s1 Yes c2 Check Base Stoichiometry c1->c2 No s2 Use at least 1.1 eq of base c2->s2 Yes c3 Analyze for Side Products c2->c3 No s3a Impurity is 4-(methoxycarbonyl)benzoic acid? Improve anhydrous technique c3->s3a Yes s3b Impurity is 4-(morpholine-4-carbonyl)benzoic acid? Use milder workup conditions c3->s3b Yes

Caption: A simplified troubleshooting workflow.

References

  • CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents. (n.d.).
  • Preparation of Methyl Benzoate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. Retrieved January 24, 2026, from [Link]

  • Making Amides from Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Tandem Homologation-Acylation Chemistry: Single and Double Homologation. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (n.d.).
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from [Link]

  • JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents. (n.d.).
  • WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents. (n.d.).
  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. Retrieved January 24, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • (PDF) Methyl 4-methylbenzoate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved January 24, 2026, from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). HMDB. Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018, July 3). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Can methyl benzoate be hydrolyzed? (2021, January 27). Quora. Retrieved January 24, 2026, from [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Methyl4-formylbenzoate | C9H8O3 | MD Topology | NMR | X-Ray. (n.d.). MD Topology. Retrieved January 24, 2026, from [Link]

  • Amine to Amide (via Acid Chloride). (n.d.). Common Conditions. Retrieved January 24, 2026, from [Link]

  • 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Morpholine benzoate | C11H15NO3 | CID 168461. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Bond Formation

A Senior Application Scientist's Guide to Troubleshooting and Best Practices Welcome to the Technical Support Center for Amide Bond Formation. As a cornerstone of synthetic chemistry, particularly in pharmaceutical and m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the Technical Support Center for Amide Bond Formation. As a cornerstone of synthetic chemistry, particularly in pharmaceutical and materials science, the creation of an amide bond is a reaction that is deceptively simple in principle but often complex in practice. This guide is structured to address the specific, nuanced challenges that researchers, scientists, and drug development professionals encounter at the bench. Here, we move beyond mere protocols to explore the causality behind reaction outcomes, empowering you to troubleshoot effectively and optimize rationally.

Section 1: Troubleshooting Common Reaction Failures

This section addresses the most frequent and frustrating issue in amide synthesis: low to non-existent product yield. We will dissect the common culprits and provide a logical framework for diagnosing and solving the problem.

Q1: My standard coupling reaction (e.g., EDC/HOBt or HATU) resulted in low or no yield. My starting materials are mostly consumed, but I'm not seeing my desired product. What's going on?

A1: This is a classic scenario that points toward competing, non-productive pathways. When starting materials are consumed without forming the desired amide, the activated carboxylic acid is likely being diverted into side reactions.

Causality and Diagnosis:

  • O-Acylisourea Rearrangement (with Carbodiimides): When using carbodiimides like EDC or DCC, the initial product is a highly reactive O-acylisourea intermediate. If the amine nucleophile is sterically hindered or electronically poor, its attack on this intermediate can be slow. This delay provides a window for an intramolecular O-to-N acyl transfer, forming a stable N-acylurea byproduct that will not react further.[1][2] This is a very common failure mode.

  • Guanidinium Byproduct Formation (with Uronium/Aminium Reagents): Reagents like HATU or HBTU can react directly with the amine starting material, especially if the amine is added before the carboxylic acid is fully activated. This forms a stable guanidinium byproduct, consuming both the amine and the coupling reagent. The order of addition is therefore critical.

  • Hydrolysis of Activated Species: Any moisture in the reaction can hydrolyze the activated ester or the coupling reagent itself, reverting the carboxylic acid to its unreactive carboxylate form. Ensure all glassware is oven-dried and use anhydrous solvents.

Troubleshooting Workflow:

A logical approach is essential to pinpoint the issue. The following workflow can help diagnose the root cause of low yield.

G start Low Yield Observed check_sm LCMS Analysis: Are Starting Materials Consumed? start->check_sm sm_present Starting Materials Remain check_sm->sm_present No sm_consumed Starting Materials Consumed check_sm->sm_consumed Yes no_activation Problem: Inefficient Activation - Reagent degraded? - Insufficient reagent? - Poor solubility? sm_present->no_activation check_byproduct LCMS Analysis: Identify Byproducts sm_consumed->check_byproduct sol_no_activation Solution: 1. Use fresh coupling reagent. 2. Increase reagent stoichiometry (1.2-1.5 eq). 3. Switch to a more soluble reagent (e.g., EDC over DCC). 4. Change solvent to improve solubility. no_activation->sol_no_activation n_acylurea N-Acylurea Detected (Carbodiimide reaction) check_byproduct->n_acylurea Yes guanidinium Guanidinium Detected (Uronium reaction) check_byproduct->guanidinium Yes hydrolysis Carboxylic Acid Reformed check_byproduct->hydrolysis Yes sol_n_acylurea Solution: 1. Ensure amine is present during activation. 2. Add HOBt or HOAt to trap the O-acylisourea as a more stable active ester. 3. Switch to a uronium/phosphonium reagent. n_acylurea->sol_n_acylurea sol_guanidinium Solution: 1. Pre-activate acid with coupling reagent for 5-10 mins BEFORE adding the amine. 2. Ensure base (e.g., DIPEA) is not in vast excess. guanidinium->sol_guanidinium sol_hydrolysis Solution: 1. Use anhydrous solvents. 2. Dry glassware thoroughly. 3. Run reaction under an inert atmosphere (N₂ or Ar). hydrolysis->sol_hydrolysis

Caption: Troubleshooting Flowchart for Low-Yield Amide Coupling Reactions.

Section 2: Overcoming Difficult Substrates

Steric hindrance and electronic effects can dramatically reduce reaction rates. This section provides strategies for coupling challenging carboxylic acids and amines.

Q2: I am trying to couple a sterically hindered amine (or acid), and my standard conditions are failing. How can I drive the reaction to completion?

A2: Steric bulk around either the amine nitrogen or the carbonyl carbon of the acid physically impedes the nucleophilic attack required for bond formation. To overcome this, you must increase the intrinsic reactivity of the activated species.

Causality and Strategy:

  • The Reactivity Hierarchy: Not all coupling reagents are created equal. Their primary role is to convert the hydroxyl of the carboxylic acid into a better leaving group. For hindered substrates, a more reactive activated intermediate is necessary.

  • Mechanism of Enhancement: Uronium/aminium salts based on the additive HOAt (1-hydroxy-7-azabenzotriazole), such as HATU, are generally superior for hindered couplings. The nitrogen atom in the pyridine ring of HOAt acts as a general base, accelerating the aminolysis step—a feature HOBt lacks.[3] This intramolecular assistance makes the HOAt-ester intermediate exceptionally reactive.

Recommended Solutions:

  • Switch to a More Powerful Coupling Reagent: If EDC/HOBt fails, move up the reactivity ladder. HATU is often the reagent of choice for difficult couplings.[1] Phosphonium reagents like PyBOP are also excellent alternatives.

  • Increase Temperature: While room temperature is standard, gently heating the reaction to 40-60 °C can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or racemization.

  • Use Acyl Halides: For extremely challenging cases, converting the carboxylic acid to an acyl chloride or fluoride can be the most effective strategy. Acyl chlorides, formed with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, are highly electrophilic.[4][5] This method is harsh and may not be suitable for sensitive substrates, but it is often effective when all else fails.[6]

Data Summary: Choosing Your Reagent

Reagent ClassExamplesStrengthsWeaknessesKey Byproduct
Carbodiimide EDC, DCC, DICCost-effective, widely available.Moderate reactivity, high risk of racemization without additives, N-acylurea formation.Soluble (EDC) or insoluble (DCC) urea.
Uronium/Aminium HATU, HBTUHigh reactivity, fast, low racemization.[1]More expensive, potential for guanidinium side reaction.Tetramethylurea (water-soluble).
Phosphonium PyBOP, PyAOPHigh reactivity, stable, good for hindered systems.Can be difficult to remove phosphorus byproducts.HMPA (phosphine oxide).
Acyl Halide SOCl₂, (COCl)₂Highest reactivity, drives difficult reactions.Harsh conditions, not compatible with many functional groups, generates HCl.Acid (HCl).

Section 3: Preserving Stereochemical Integrity

For chiral molecules, particularly in peptide synthesis, preventing the loss of stereochemical purity is paramount.

Q3: I am performing a fragment coupling in a peptide synthesis and observing significant epimerization (racemization) at the C-terminal residue of my carboxylic acid component. How can I prevent this?

A3: Racemization during amide coupling is a significant challenge, especially when the activated carboxylic acid is an N-protected amino acid or peptide.[1] The mechanism involves the formation of a planar oxazolone intermediate.

Mechanism of Racemization and Prevention:

The electron-withdrawing protecting group on the α-amino group increases the acidity of the α-proton. Following activation of the carboxyl group, a base can deprotonate this α-carbon. The resulting carbanion is stabilized by forming a 5(4H)-oxazolone, which is achiral. Subsequent attack by the amine can occur from either face of the planar ring, leading to a mixture of stereoisomers.[7]

G cluster_0 Carbodiimide Activation & Racemization Pathway cluster_1 Suppression Pathway with Additives Acid N-Protected Amino Acid (Chiral) Activated O-Acylisourea Intermediate (Highly Reactive, Chiral) Acid->Activated + EDC Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated->Oxazolone - Proton (Base) Activated_S O-Acylisourea Intermediate Racemized Racemized Amide Product Oxazolone->Racemized + Amine ActiveEster HOBt or HOAt Active Ester (Less Reactive, Chiral) Activated_S->ActiveEster + HOBt / HOAt DesiredProduct Desired Amide Product (Stereochemically Pure) ActiveEster->DesiredProduct + Amine (Faster)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In-Vitro Validation of Methyl 4-(morpholine-4-carbonyl)benzoate: A Comparative Analysis

In the landscape of contemporary drug discovery, the morpholine ring stands out as a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological processes. Its presence is noted in nu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the morpholine ring stands out as a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological processes. Its presence is noted in numerous approved and experimental drugs, where it often imparts favorable pharmacokinetic and metabolic properties.[1][2] Methyl 4-(morpholine-4-carbonyl)benzoate, a compound featuring this key heterocycle linked to a benzamide moiety, represents a chemical space of significant interest. Structure-activity relationship (SAR) studies have frequently highlighted the importance of the benzamide group in the biological activity of related compounds.[3] This guide provides a comprehensive framework for the initial in-vitro validation of this compound, presenting a comparative analysis against a structurally related analog to underscore the principles of robust assay design and data interpretation.

Our approach is grounded in the understanding that rigorous in-vitro validation is the bedrock of any successful drug development campaign. We will not merely present protocols but delve into the causality behind experimental choices, ensuring that each assay is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable preliminary biological profile for novel chemical entities.

The Importance of Context-Specific Assay Selection

Given the prevalence of the morpholine and benzamide motifs in compounds investigated for anticancer and enzyme inhibitory activities, we have selected two representative in-vitro assays for our validation workflow: a cytotoxicity assay against a human cancer cell line and a kinase inhibition assay.[3][4] This choice is informed by the vast body of literature demonstrating the potential for such scaffolds to interact with these biological systems.[5]

For our comparative analysis, we will evaluate Methyl 4-(morpholine-4-carbonyl)benzoate (hereafter referred to as Compound M ) alongside a hypothetical, yet plausible, analog, Methyl 4-(piperidine-1-carbonyl)benzoate (Compound P ). This comparison will allow us to explore the initial SAR, specifically the impact of the morpholine versus piperidine ring on biological activity.

Section 1: In-Vitro Cytotoxicity Assessment

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability.[6] We will employ a widely used colorimetric assay to quantify the cytotoxic effects of our test compounds on the HepG2 human hepatoma cell line, a cell line mentioned in SAR studies of morpholine derivatives.[3]

Experimental Workflow: Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay and Data Acquisition cluster_3 Data Analysis prep_cells Culture and harvest HepG2 cells count_cells Count cells and adjust density to 5x10^4 cells/mL prep_cells->count_cells seed_plate Seed 100 µL of cell suspension into a 96-well plate count_cells->seed_plate incubate_adherence Incubate for 24h to allow cell adherence seed_plate->incubate_adherence prep_compounds Prepare serial dilutions of Compound M and Compound P incubate_adherence->prep_compounds add_compounds Add 100 µL of 2x compound concentrations to wells prep_compounds->add_compounds incubate_treatment Incubate for 48h add_compounds->incubate_treatment add_controls Add vehicle (DMSO) and positive control (Doxorubicin) add_controls->incubate_treatment add_mtt Add 20 µL of MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize Add 150 µL of DMSO to dissolve formazan crystals incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate normalize_data Normalize data to vehicle control (100% viability) read_plate->normalize_data plot_curve Plot dose-response curves normalize_data->plot_curve calculate_ic50 Calculate IC50 values plot_curve->calculate_ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Plating:

    • Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize, collect, and count the cells. Adjust the cell suspension to a density of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Compound M, Compound P, and a positive control (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions to create a range of concentrations. A typical starting range would be from 100 µM down to 0.1 µM. Prepare these at 2x the final desired concentration.

    • Remove the old media from the cells and add 100 µL of the 2x compound dilutions to the respective wells.

    • Include vehicle control wells (containing the same final concentration of DMSO as the compound wells) and untreated control wells.

    • Incubate the plate for 48 hours.

  • MTT Assay and Measurement:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data with the vehicle control wells representing 100% viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Comparative Cytotoxicity Data
CompoundIC50 (µM) on HepG2 cells
Compound M (Methyl 4-(morpholine-4-carbonyl)benzoate) 25.4 ± 2.1
Compound P (Methyl 4-(piperidine-1-carbonyl)benzoate) > 100
Doxorubicin (Positive Control) 0.8 ± 0.1

Interpretation of Results:

The hypothetical data suggest that Compound M exhibits moderate cytotoxicity against HepG2 cells, while Compound P is largely inactive at the tested concentrations. This preliminary SAR suggests that the oxygen atom in the morpholine ring of Compound M may be important for its biological activity, a feature often observed in kinase inhibitors where it can act as a hydrogen bond acceptor.[4] The significant difference in potency between Compound M and the positive control, Doxorubicin, is expected and provides a benchmark for the assay's performance.

Section 2: In-Vitro Kinase Inhibition Assay

Many morpholine-containing compounds have been investigated as kinase inhibitors, particularly targeting the PI3K/mTOR pathway, which is often dysregulated in cancer.[4] Therefore, a biochemical assay to assess the direct inhibitory effect of our compounds on a representative kinase is a logical next step.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection cluster_3 Data Analysis prep_reagents Prepare kinase buffer, enzyme, substrate, and ATP solutions prep_compounds Prepare serial dilutions of Compound M and Compound P prep_reagents->prep_compounds prep_controls Prepare positive control inhibitor (e.g., Staurosporine) and vehicle prep_compounds->prep_controls add_enzyme_compound Add enzyme and compound/control to a 384-well plate prep_controls->add_enzyme_compound pre_incubate Pre-incubate for 15 minutes add_enzyme_compound->pre_incubate initiate_reaction Initiate reaction by adding substrate/ATP mixture pre_incubate->initiate_reaction incubate_reaction Incubate for 60 minutes at RT initiate_reaction->incubate_reaction stop_reaction Stop reaction and detect signal (e.g., add luminescence reagent) incubate_reaction->stop_reaction incubate_detection Incubate for 10 minutes stop_reaction->incubate_detection read_plate Read luminescence on a plate reader incubate_detection->read_plate normalize_data Normalize data to controls (0% and 100% inhibition) read_plate->normalize_data plot_curve Plot % inhibition vs. log[I] normalize_data->plot_curve calculate_ic50 Calculate IC50 values plot_curve->calculate_ic50

Caption: Workflow for a typical in-vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol describes a generic luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

  • Reagent Preparation:

    • Prepare a 2x kinase solution and a 2x substrate/ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Prepare serial dilutions of Compound M, Compound P, and a known kinase inhibitor (e.g., Staurosporine) in buffer containing DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the compound dilutions or controls.

    • Add 5 µL of the 2x kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Define 100% inhibition with the positive control and 0% inhibition with the vehicle control.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Comparative Kinase Inhibition Data
CompoundKinase X IC50 (µM)
Compound M (Methyl 4-(morpholine-4-carbonyl)benzoate) 8.2 ± 0.9
Compound P (Methyl 4-(piperidine-1-carbonyl)benzoate) 45.7 ± 5.3
Staurosporine (Positive Control) 0.015 ± 0.003

Interpretation of Results:

The hypothetical data indicate that Compound M is a moderately potent inhibitor of Kinase X, and is significantly more potent than its piperidine analog, Compound P. This further supports the hypothesis that the morpholine moiety is a key pharmacophore. The difference in activity between the cytotoxicity and kinase inhibition assays for Compound M (25.4 µM vs 8.2 µM) is common and can suggest that the cytotoxic effect may be, at least in part, driven by the inhibition of this or a related kinase.

Ensuring Trustworthiness and Self-Validation

For any in-vitro assay, establishing its robustness is paramount.[5] This is achieved through the inclusion of appropriate controls and the calculation of validation metrics.

  • Positive and Negative Controls: As described in the protocols, the inclusion of a known active compound (positive control) and a vehicle (negative control) is essential to confirm that the assay is performing as expected.

  • Z'-Factor: For high-throughput screening applications, the Z'-factor is a statistical measure of assay quality. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Z' = 1 - (3σp + 3σn) / |μp - μn|

    Where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control.

Conclusion and Future Directions

This guide outlines a structured and validated approach to the initial in-vitro characterization of Methyl 4-(morpholine-4-carbonyl)benzoate. Through a comparative analysis with a structural analog, we have demonstrated how to generate preliminary data on cytotoxicity and enzyme inhibition, and how to interpret these results to inform early SAR. The hypothetical data suggest that the morpholine ring is a key contributor to the biological activity of Compound M, warranting further investigation.

Future studies should expand on these findings by:

  • Screening against a broader panel of cancer cell lines and kinases to determine selectivity.

  • Performing more detailed mechanism-of-action studies to confirm the mode of inhibition for the kinase activity.

  • Investigating the pharmacokinetic properties of Compound M to assess its drug-like potential.[1]

By adhering to these principles of rigorous, self-validating assay design and thoughtful, comparative data analysis, researchers can build a solid foundation for the successful advancement of novel chemical entities from the bench to the clinic.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Fallacara, C., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Jardim, G. A. M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Model and Assay Validation and Acceptance. Using 21st Century Science to Improve Risk-Related Evaluations. Available from: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link]

  • Rana, A., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Kaur, H., et al. (2020). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Bioorganic Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical and medicinal Research. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]

  • PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid. Available from: [Link]

  • MDPI. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]

  • Fang, M., et al. (2020). Synthesis and biological evaluations of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents. Bioorganic Chemistry. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available from: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(morpholine-4-carbonyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(morpholine-4-carbonyl)benzoate
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